

Iminoacetonitrile: A Fundamental Properties Guide for Researchers

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Compound of Interest

Compound Name: Iminoacetonitrile

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Abstract

Iminoacetonitrile ($C_2H_2N_2$), a key intermediate in prebiotic chemistry and a molecule of significant interest in organic synthesis, is the simplest iminonitrile. As the dimer of hydrogen cyanide (HCN), it represents a critical step in the formation of more complex molecules, including purines and amino acids.[1][2][3][4] This technical guide provides a comprehensive overview of the fundamental properties of **iminoacetonitrile**, including its chemical and physical characteristics, spectroscopic data, synthesis, and reactivity. Due to the limited availability of experimental data, some of the presented information is based on theoretical predictions and computational studies. The transient and reactive nature of **iminoacetonitrile** has made its direct experimental characterization challenging.[2][4]

Chemical and Physical Properties

Iminoacetonitrile is a small, polar molecule. While extensive experimental data on its physical properties is scarce, several computational studies have provided predictions. It is important to note that **iminoacetonitrile** is known to be unstable and polymerizes at temperatures above $-40^{\circ}C$.[5]

Property	Value	Source
IUPAC Name	methanimidoyl cyanide	[6]
Synonyms	C-cyanomethanimine	[1][2]
CAS Number	1726-32-5	[6]
Molecular Formula	C ₂ H ₂ N ₂	[6]
Molecular Weight	54.05 g/mol	[6]
Boiling Point	34.3 °C (Predicted)	
Melting Point	Data Not Available	
Density	0.9 g/cm ³ (Predicted)	
Solubility	Data Not Available	
pKa	Data Not Available	
Flash Point	-25.5 °C (Predicted)	

Spectroscopic Data

Detailed experimental spectra for **iminoacetonitrile** are not widely available in public databases. However, it has been characterized in the gas phase and in argon matrices by various spectroscopic methods.[1][2] The following information is based on citations from the literature. For precise peak assignments and spectral data, consultation of the original research articles is highly recommended.

Infrared (IR) Spectroscopy

Iminoacetonitrile has been identified and characterized by its IR spectrum in an argon matrix. [6] The E- and Z-forms of the molecule were distinguished based on their vibrational frequencies. For detailed vibrational mode assignments, the work of Wentrup and colleagues should be consulted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopic studies have been performed on **iminoacetonitrile**.^[5] These studies have been crucial in understanding its structure and its rapid polymerization above 233 K.^[2] Specific chemical shift data is not readily available in the public domain and requires access to the primary literature.

Mass Spectrometry

Mass spectrometry has been used to characterize **iminoacetonitrile**, confirming its molecular weight and fragmentation patterns.^[5]

Synthesis and Reactivity

Synthesis

The primary route to **iminoacetonitrile** is the dimerization of hydrogen cyanide (HCN).^{[1][2][3]}^[4] This reaction is of significant interest in astrochemical and prebiotic chemistry, as it represents a key step in the chemical evolution toward more complex organic molecules.^{[1][2]}^{[3][4]}

Experimental Protocol for Synthesis (General Description):

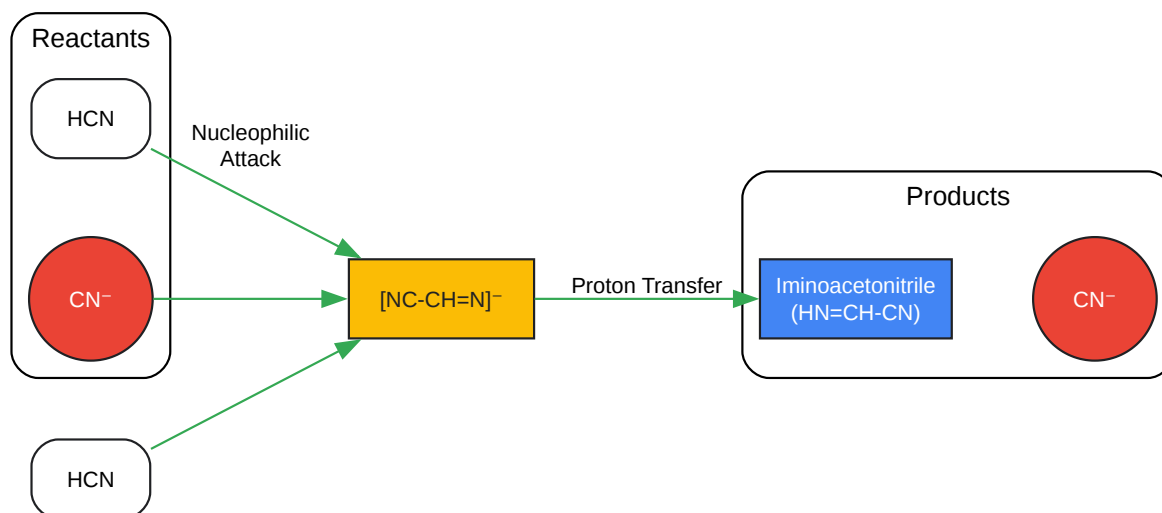
- From Pyrolysis of Cyanoformamide Salts: **Iminoacetonitrile** has been generated by the pyrolysis of cyanoformamide salts. This method is suitable for generating the molecule for spectroscopic characterization in the gas phase or in matrix isolation studies.^[1]
- From Azidoacetonitrile Photolysis: Photolysis of azidoacetonitrile in an argon matrix has also been used to produce and trap **iminoacetonitrile** for IR spectroscopic studies.^[7]

A detailed, step-by-step laboratory protocol for the bulk synthesis of stable **iminoacetonitrile** is not readily available, likely due to its inherent instability.

Reactivity and Signaling Pathways

Iminoacetonitrile is a highly reactive molecule and a crucial intermediate in HCN polymerization.^{[1][4]} It is considered a precursor to a variety of biologically relevant molecules, including the HCN tetramer diaminomaleonitrile, and ultimately, purines like adenine.^{[1][2]}

The base-catalyzed dimerization of HCN to form **iminoacetonitrile** is a key mechanistic step. The reaction proceeds through the nucleophilic attack of a cyanide anion on a molecule of HCN.[3]



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Figure 1. Base-catalyzed dimerization of HCN to form **iminoacetonitrile**.

The formation of **iminoacetonitrile** is considered a potential rate-determining step in the overall polymerization of HCN.[1][3]



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Figure 2. Simplified workflow of HCN polymerization via **iminoacetonitrile**.

Toxicology and Safety

There is a significant lack of publicly available toxicological data specifically for **iminoacetonitrile** (CAS 1726-32-5). No specific LD50 or detailed toxicity reports have been identified. Safety data sheets for the related compounds aminoacetonitrile and

iminodiacetonitrile indicate that they are harmful if swallowed, in contact with skin, or if inhaled. [8][9][10][11] Given its close structural relationship to hydrogen cyanide and other nitriles, it should be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment, including gloves and eye protection. It is expected to be highly toxic.

Conclusion

Iminoacetonitrile is a molecule of fundamental importance in understanding the origins of life and as a reactive intermediate in organic synthesis. Despite its significance, a comprehensive experimental characterization of its properties remains challenging due to its inherent instability. This guide consolidates the available information, highlighting the reliance on computational data for some of its physical properties and the need for consulting primary literature for detailed spectroscopic and synthesis protocols. The absence of toxicological data underscores the need for extreme caution when handling this compound. Further research into the experimental determination of its fundamental properties and a thorough toxicological evaluation is warranted.

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